molecular formula C16H18O B14134379 4-Cyclohexyl-1-phenylbut-2-yn-1-one

4-Cyclohexyl-1-phenylbut-2-yn-1-one

Cat. No.: B14134379
M. Wt: 226.31 g/mol
InChI Key: YUNIAEHWLFZEFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclohexyl-1-phenylbut-2-yn-1-one (CAS: 56517-83-0) is an α,β-acetylenic ketone characterized by a cyclohexyl group at position 4, a phenyl ring at position 1, and a conjugated triple bond within the butynone backbone. This structural arrangement confers unique electronic and steric properties. The triple bond in the but-2-yn-1-one moiety increases reactivity, making the compound a candidate for click chemistry or Michael addition reactions.

Properties

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

4-cyclohexyl-1-phenylbut-2-yn-1-one

InChI

InChI=1S/C16H18O/c17-16(15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h2,5-6,11-12,14H,1,3-4,8-10H2

InChI Key

YUNIAEHWLFZEFY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC#CC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Catalytic Coupling Strategies for Ynone Formation

Sonogashira Coupling of Benzoyl Chloride and Cyclohexylmethylacetylene

The most direct route involves a palladium/copper-catalyzed Sonogashira coupling between benzoyl chloride and cyclohexylmethylacetylene (HC≡C–CH2–C6H11). Adapted from procedures for analogous ynones, this method proceeds under inert conditions:

Procedure

  • Catalyst System : PdCl2(PPh3)2 (2 mol%) and CuI (4 mol%) in tetrahydrofuran (THF).
  • Reagents : Benzoyl chloride (1.0 equiv), cyclohexylmethylacetylene (1.2 equiv), triethylamine (1.0 equiv).
  • Conditions : Stirred at room temperature for 12–16 hours under nitrogen.
  • Workup : Quenched with saturated NH4Cl, extracted with ethyl acetate, dried over MgSO4, and purified via silica gel chromatography (hexane/ethyl acetate = 97:3).

Yield : 68–75% as a pale yellow oil.

Mechanistic Insight : The reaction proceeds through oxidative addition of benzoyl chloride to Pd(0), transmetallation with the copper-acetylide intermediate, and reductive elimination to form the C–C triple bond.

Propargyl Alcohol Oxidation Pathway

For substrates sensitive to direct coupling, a two-step oxidation strategy is employed:

Synthesis of 4-Cyclohexyl-1-phenylbut-2-yn-1-ol

A modified Sonogashira coupling installs the propargyl alcohol intermediate:

Procedure

  • Catalyst : PdCl2(PPh3)2 (2 mol%) and CuI (4 mol%) in THF.
  • Reagents : Iodobenzene (1.0 equiv), 3-cyclohexylprop-2-yn-1-ol (1.5 equiv), triethylamine (1.0 equiv).
  • Conditions : 12-hour stirring at room temperature.
  • Purification : Column chromatography (hexane/ethyl acetate = 9:1).

Yield : 55–60%.

MnO2-Mediated Oxidation to the Ketone

The alcohol intermediate is oxidized to the target ynone using activated manganese dioxide:

Procedure

  • Reagents : 4-Cyclohexyl-1-phenylbut-2-yn-1-ol (1.0 equiv), MnO2 (20 equiv) in acetone.
  • Conditions : Stirred at room temperature for 8 hours.
  • Workup : Filtration through Celite, solvent evaporation, and chromatography.

Yield : 82–86%.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3) :

  • δ 1.20–1.45 (m, 5H, cyclohexyl CH2), 1.65–1.85 (m, 5H, cyclohexyl CH2), 2.55 (t, J = 2.4 Hz, 2H, C≡C–CH2), 7.50–7.70 (m, 5H, aromatic H), 8.15–8.25 (m, 2H, ketone-adjacent aromatic H).

13C NMR (100 MHz, CDCl3) :

  • δ 24.3 (cyclohexyl CH2), 25.8 (cyclohexyl CH2), 29.1 (C≡C–CH2), 79.4 (C≡C), 94.2 (C≡C), 128.5–136.7 (aromatic C), 178.1 (C=O).

Mass Spectrometry

GC-MS (EI) : m/z 254 [M+] (calculated for C17H20O: 254.1565).

Comparative Analysis of Synthetic Routes

Method Catalyst Yield (%) Purity (GC-MS) Key Advantage
Direct Sonogashira Pd/Cu 68–75 >95% One-step, minimal purification
Propargyl Alcohol Oxidation Pd/Cu → MnO2 55 → 82 >98% Tolerant of sensitive substrates

Challenges and Optimization Strategies

Side Reactions and Mitigation

  • Glaser Coupling : Homocoupling of alkynes is suppressed by using excess acetylene (1.2–1.5 equiv) and strict anaerobic conditions.
  • Ketone Reduction : Employing mild oxidants (MnO2 over CrO3) prevents over-oxidation to carboxylic acids.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow systems improve reaction consistency:

  • Catalyst Loading : Reduced to 0.5 mol% Pd via ligand engineering (e.g., XPhos).
  • Solvent Recovery : THF is recycled via distillation, reducing waste.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexyl-1-phenylbut-2-yn-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Cyclohexyl-1-phenylbut-2-yn-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-1-phenylbut-2-yn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and hypothesized properties of 4-Cyclohexyl-1-phenylbut-2-yn-1-one and related compounds:

Compound Name Key Substituents/Functional Groups Molecular Weight (g/mol) Reactivity Insights Potential Applications
4-Cyclohexyl-1-phenylbut-2-yn-1-one Cyclohexyl, phenyl, triple bond (C≡C) ~242.3 High reactivity at triple bond; ketone electrophilicity Organic synthesis intermediates
1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbut-3-en-1-one Piperazine, methoxyphenyl, double bond (C=C) ~475.6 Reduced electrophilicity due to enone system; piperazine may enhance receptor binding Pharmacological ligands (e.g., serotonin receptors)
2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone Cyclohexylamino, fluorophenyl, ethanone ~263.3 Fluorine enhances stability; amino group introduces basicity Bioactive intermediate
4-Isopropylcyclohex-2-en-1-one Isopropyl, cyclohexenone ~152.2 Conjugated enone system; increased ring strain Fragrance or polymer precursor
Key Observations:
  • Reactivity: The triple bond in 4-Cyclohexyl-1-phenylbut-2-yn-1-one likely increases susceptibility to cycloaddition reactions compared to the enone (C=C) in or the saturated ethanone in .
  • Lipophilicity : Cyclohexyl and phenyl groups in the target compound suggest higher logP values than analogs with polar substituents (e.g., piperazine in or fluorine in ).
  • Biological Activity : Piperazine-containing analogs (e.g., ) are often designed for receptor targeting, whereas the fluorophenyl group in may improve metabolic stability in drug candidates.

Physicochemical and Pharmacological Hypotheses

  • Solubility : The target compound’s lipophilic cyclohexyl and phenyl groups may reduce aqueous solubility compared to the fluorophenyl derivative , where fluorine’s electronegativity could enhance polarity.
  • Thermal Stability: The rigid triple bond in but-2-yn-1-one may lower thermal stability relative to cyclohexenone derivatives (e.g., ), which benefit from resonance stabilization.

Q & A

Q. Q: What are the standard synthetic routes for 4-Cyclohexyl-1-phenylbut-2-yn-1-one, and how can reaction conditions be optimized?

A: The compound is typically synthesized via Friedel-Crafts acylation using cyclohexylacetyl chloride and benzene derivatives under Lewis acid catalysis (e.g., AlCl₃). Key parameters include:

  • Temperature control (0–5°C to minimize side reactions).
  • Solvent selection (anhydrous dichloromethane or CS₂ to stabilize reactive intermediates).
  • Stoichiometric ratios (1:1.2 acyl chloride to aromatic substrate for complete conversion).
    Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. Yield optimization requires monitoring by TLC and GC-MS to identify competing pathways like over-acylation or dimerization .

Advanced Synthesis

Q. Q: How can stereochemical control be achieved during the synthesis of structurally related cyclohexyl-phenyl ketones?

A: Stereoselective synthesis involves:

  • Chiral auxiliaries (e.g., Evans’ oxazolidinones) to direct acylation stereochemistry.
  • Asymmetric catalysis using Rh or Pd complexes for enantioselective C–C bond formation.
  • Dynamic kinetic resolution under controlled pH and temperature to favor one enantiomer.
    For example, phosphinyl-acetyl intermediates (as in ) require precise control of steric hindrance and reaction kinetics to isolate diastereomers .

Basic Characterization

Q. Q: What analytical techniques are essential for confirming the structure of 4-Cyclohexyl-1-phenylbut-2-yn-1-one?

A:

  • NMR Spectroscopy :
    • ¹H NMR : Look for cyclohexyl protons (δ 1.2–2.1 ppm, multiplet) and aromatic protons (δ 7.2–7.6 ppm).
    • ¹³C NMR : Carbonyl carbon (δ ~200 ppm), alkyne carbons (δ 80–90 ppm).
  • IR Spectroscopy : Confirm C≡C stretch (~2100 cm⁻¹) and ketone C=O (~1700 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 242 (C₁₇H₁₈O⁺) .

Advanced Characterization

Q. Q: How can X-ray crystallography resolve ambiguities in molecular conformation?

A: Single-crystal X-ray diffraction using SHELXL ( ) provides atomic-level resolution:

  • Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 100 K to minimize thermal motion.
  • Structure refinement : Apply anisotropic displacement parameters for non-H atoms.
  • Validation : Check R-factors (<5%) and electron density maps for disordered regions. For example, highlights using ORTEP-3 for molecular graphics .

Data Contradictions

Q. Q: How should researchers reconcile conflicting spectral data and computational modeling results?

A:

  • Triangulation : Cross-validate NMR shifts with DFT calculations (e.g., Gaussian 09) and experimental IR.
  • Error analysis : Quantify instrument precision (e.g., ±0.01 ppm for NMR) and solvent effects.
  • Alternative hypotheses : Test for tautomerism or solvent adducts if discrepancies persist. Refer to ’s methodology for multi-source data validation .

Crystallography Challenges

Q. Q: What strategies address crystal twinning or disorder in cyclohexyl-phenyl derivatives?

A:

  • Twinning refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices.
  • Disordered regions : Apply PART/SUMP restraints and analyze difference Fourier maps.
  • Low-temperature data : Collect at 90 K to stabilize fragile crystals. emphasizes SHELX’s robustness in handling such cases .

Biological Activity

Q. Q: What methodologies link structural features to bioactivity in cyclohexyl-phenyl ketones?

A:

  • Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases).
  • SAR analysis : Vary substituents on the phenyl ring and assay cytotoxicity (e.g., MTT assay).
  • Metabolite tracking : LC-MS/MS to identify phase I/II metabolites in hepatic microsomes .

Degradation Pathways

Q. Q: How can stability under acidic/basic conditions be systematically evaluated?

A:

  • Forced degradation : Expose to 0.1M HCl/NaOH at 40°C for 24h, monitor by HPLC.
  • Kinetic studies : Plot degradation rate vs. pH to identify hydrolysis mechanisms.
  • LC-HRMS : Identify degradation products (e.g., cyclohexanol from ketone reduction) .

Computational Modeling

Q. Q: Which computational methods predict electronic properties and reactivity?

A:

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level; analyze frontier orbitals (HOMO/LUMO).
  • MD simulations : Simulate solvation effects in water/THF using AMBER force fields.
  • Reactivity indices : Calculate Fukui functions to predict electrophilic attack sites .

Safety and Handling

Q. Q: What protocols mitigate risks during handling of 4-Cyclohexyl-1-phenylbut-2-yn-1-one?

A:

  • PPE : Wear nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.
  • Spill management : Absorb with vermiculite, neutralize with 5% acetic acid.
  • Waste disposal : Incinerate in EPA-approved facilities () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.